8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique three-dimensional structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of indoline derivatives with various reagents to form the spirocyclic structure. For instance, the base-catalyzed reaction of isatins with (3-hydroxyprop-1-yn-1-yl)phosphonates has been used to synthesize similar spirocyclic compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Techniques such as high-throughput screening and computational modeling can aid in identifying the most efficient production methods .
Chemical Reactions Analysis
Types of Reactions
8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated spirocyclic structure .
Scientific Research Applications
8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key player in the necroptosis pathway. This interaction can prevent the activation of necroptosis, a form of programmed cell death, thereby offering therapeutic potential in various inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Known for its anticonvulsant activity.
1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride: Used in various chemical and pharmacological studies.
Uniqueness
What sets 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its unique spirocyclic structure combined with the indoline moiety. This combination offers a distinct set of chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
8-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-20-16(24)18(19-17(20)25)7-10-21(11-8-18)12-15(23)22-9-6-13-4-2-3-5-14(13)22/h2-5H,6-12H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQFGMSHSPVVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)N3CCC4=CC=CC=C43)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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